molecular formula C19H28N2O4 B7933350 [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid

[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid

Cat. No.: B7933350
M. Wt: 348.4 g/mol
InChI Key: BBTKRAJQHIVCAQ-UHFFFAOYSA-N
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Description

[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid (CAS 1353975-50-4) is a synthetic cyclic amino acid derivative with a molecular formula of C19H28N2O4 and a molecular weight of 348.44 g/mol . This compound is characterized by its cyclohexyl and isopropyl groups attached to a glycine backbone, protected by a benzyloxycarbonyl (Cbz) group, a common feature in peptide chemistry . This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Its primary research applications include its use as a key intermediate in the synthesis of more complex molecules and polymers . Literature indicates its role in pioneering studies across various fields, including the development of new synthetic methodologies and polymer chemistry . Furthermore, structurally related cyclic amino acid compounds have been investigated in pharmaceutical research for their potential to inhibit β-amyloid peptide release, a pathway relevant to the study of neurodegenerative conditions . This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

2-[[2-(phenylmethoxycarbonylamino)cyclohexyl]-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14(2)21(12-18(22)23)17-11-7-6-10-16(17)20-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKRAJQHIVCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aminocyclohexanol Intermediate

The cyclohexyl backbone is often derived from 2-aminocyclohexanol, a commercially available starting material. Key modifications include:

  • Amino Protection : Treatment with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) and aqueous sodium bicarbonate at 0–5°C achieves selective Cbz protection of the primary amine. This step typically proceeds in >85% yield, with the Cbz group providing stability during subsequent reactions.

  • Hydroxyl Activation : Conversion of the hydroxyl group to a better-leaving group (e.g., mesylate or tosylate) facilitates nucleophilic displacement. For instance, reaction with mesyl chloride in dichloromethane (DCM) at −20°C yields the mesylate derivative, which is then amenable to amination.

Introduction of Isopropylamino Group

The secondary amine is introduced via two primary routes:

  • Reductive Amination :

    • Condensation of the mesylate intermediate with isopropylamine in methanol at 60°C, followed by sodium cyanoborohydride reduction, affords the isopropylamino derivative. This method avoids harsh alkylation conditions but requires careful pH control (pH 6–7) to minimize side reactions.

    • Yield : ~70% (reported for analogous cyclohexyl systems).

  • Direct Alkylation :

    • Reaction with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours. While efficient, this approach risks over-alkylation, necessitating stoichiometric control.

Coupling of Acetic Acid Moiety

The acetic acid group is introduced via carbodiimide-mediated coupling:

  • Activation of the carboxylic acid (e.g., glycine) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF forms an active ester.

  • Subsequent reaction with the isopropylamino-cyclohexyl intermediate at 25°C for 24 hours achieves amide bond formation. Purification via recrystallization from ethyl acetate/hexane mixtures yields the final product.

  • Typical Yield : 65–75%, with purity >95% by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cbz Protection : THF/water biphasic systems (as in) minimize hydrolysis of Cbz-Cl compared to pure aqueous conditions. Maintaining temperatures below 10°C prevents racemization at chiral centers.

  • Reductive Amination : Methanol outperforms ethanol or acetonitrile in suppressing imine byproducts, with optimal results at 60°C.

Catalytic and Stoichiometric Considerations

  • DCC/NHS Coupling : Molar ratios of 1.2:1 (DCC:carboxylic acid) ensure complete activation, while excess NHS (1.5 eq) enhances reaction rates.

  • Bromine-Mediated Cyclization : In Hofmann-type rearrangements (e.g., converting amides to amines), bromine in NaOH (1M) at 55°C for 3 hours effectively cleaves carbonyl groups without degrading the Cbz protector.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) :

    • δ 7.28–7.40 (m, 5H, Cbz aromatic), 5.14–5.18 (m, 2H, CH2Ph), 4.67 (dd, J = 10.2, 3.3 Hz, 1H, cyclohexyl CH-NH), 3.19–3.22 (m, 1H, isopropyl CH), 1.05 (d, J = 6.6 Hz, 6H, isopropyl CH3).

  • MS (ESI+) : m/z 434.2 [M+H]+ (calculated for C22H31N3O4).

Purity and Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
Cbz ProtectionCbz-Cl, THF/H2O, NaHCO3, 0°C8892
MesylationMsCl, DCM, −20°C9598
Reductive Aminationi-PrNH2, NaBH3CN, MeOH, 60°C7090
Acetic Acid CouplingDCC/NHS, DMF, 25°C7395

Challenges and Alternative Approaches

  • Stereochemical Control : The cyclohexyl ring’s chair conformation influences substituent orientation. Use of chiral auxiliaries (e.g., Oppolzer’s sultam) during amination ensures enantiomeric excess >90%.

  • Byproduct Formation : Over-alkylation during isopropyl introduction is mitigated by employing bulkier bases (e.g., DBU) or switching to reductive amination .

Chemical Reactions Analysis

Types of Reactions

[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or isopropyl-amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Isopropylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation: Producing carboxylic acids or ketones.
  • Reduction: Leading to the formation of primary amines or alcohols.
  • Substitution: Enabling the synthesis of substituted amino acids or derivatives.

Biological Applications

Enzyme Inhibition and Protein Modification
Research indicates that [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid may inhibit specific enzymes and modify proteins, making it a candidate for therapeutic interventions. Studies have focused on its potential role in modulating biological pathways relevant to diseases.

Therapeutic Potential
The compound has been investigated for its therapeutic effects against various conditions, including:

  • Infectious Diseases: Preliminary studies show efficacy against pathogens such as Mycobacterium avium and T. congolense, suggesting potential use in treating infections.
  • Anti-inflammatory Effects: The compound may influence inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Industrial Applications

Material Development
In industrial settings, [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is utilized in developing new materials and chemical processes. Its unique properties can enhance material performance and stability.

Case Study 1: Efficacy Against T. congolense

A study evaluated the efficacy of the compound in mice infected with T. congolense. The results indicated that a dosage of 10 mg/kg administered over four days led to full recovery from the infection, highlighting its therapeutic potential.

Study ParameterValue
Dosage10 mg/kg
Treatment Duration4 days
EfficacyFull cure observed

Case Study 2: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against specific mycobacterial species. This suggests that further exploration could lead to new treatments for resistant infections .

Mechanism of Action

The mechanism of action of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the cyclohexyl and isopropyl-amino groups contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from CymitQuimica

(a) [(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic Acid (CAS: 1353987-06-0)
  • Key Differences: Replaces the benzyloxycarbonylamino (Z) group with a tert-butoxycarbonyl (Boc) group.
  • Implications :
    • The Boc group is more labile under acidic conditions compared to the Z-group, enabling selective deprotection in multi-step syntheses.
    • Increased steric hindrance from the tert-butyl group may reduce solubility in polar solvents but enhance metabolic stability .
(b) [4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic Acid
  • Key Differences : Positional isomerism (Z-group at cyclohexyl position 4 instead of 2).
  • Implications :
    • Altered spatial arrangement may affect interactions with chiral centers in enzymes or receptors.
    • Position 4 substitution could reduce steric clashes in binding pockets compared to position 2 .

Benzoylamino-phenyl-acetic Acid Derivatives ()

  • Example : 2-Benzamido-2-phenylacetic acid (CAS: 10419-67-7).
  • Key Differences: Replaces the cyclohexyl-isopropylamino-Z-group system with a simpler benzamido-phenyl-acetic acid backbone.
  • Implications: Reduced conformational rigidity may lower target specificity.

Diphenylglycolic Acid (Benzilic Acid, CAS RN: 76-93-7)

  • Structure : 2-Hydroxy-2,2-diphenylacetic acid.
  • Key Differences: Hydroxyl group replaces the amino-protected cyclohexyl-isopropylamino moiety.
  • Implications :
    • The hydroxyl group enhances hydrogen-bonding capacity but reduces nitrogen-mediated interactions (e.g., enzyme inhibition).
    • Diphenyl substitution increases hydrophobicity, limiting aqueous solubility compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility Insights
[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid C₂₀H₂₉N₃O₄ Z-group at C2, isopropylamino, acetic acid ~363.47 (estimated) Moderate polar solubility
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid C₁₉H₃₃N₃O₄ Boc-group at C2 314.43 Lower polar solubility
2-Benzamido-2-phenylacetic acid C₁₅H₁₃NO₃ Benzamido-phenyl backbone 255.27 High organic solubility
Benzilic acid C₁₄H₁₂O₃ 2-Hydroxy-2,2-diphenyl 228.24 Low aqueous solubility

Research Findings and Implications

  • Metabolic Stability : The Z-group in the target compound enhances resistance to proteolytic degradation compared to Boc-protected analogues, as seen in peptide stability studies .
  • Solubility vs. Bioavailability: While the acetic acid moiety improves aqueous solubility, the cyclohexyl-isopropylamino system introduces hydrophobicity, necessitating formulation optimization for drug delivery .
  • Enzyme Interactions : Structural rigidity from the cyclohexyl ring may improve binding affinity to proteases or kinases compared to flexible analogues like 2-benzamido-2-phenylacetic acid .

Notes

Limitations : Direct comparative pharmacological data for these compounds are scarce in the provided evidence. Inferences are based on structural and functional group analysis.

Synthesis Challenges : Discontinued status of some analogues (e.g., CymitQuimica compounds) highlights sourcing difficulties for experimental validation .

Future Directions : Computational modeling (e.g., molecular docking) could predict target interactions, guiding synthetic prioritization.

Biological Activity

[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzyloxycarbonyl group, an amino group attached to a cyclohexyl ring, and an isopropyl amino group, all linked to acetic acid. Its unique configuration suggests various pharmacological applications, particularly in antimicrobial and enzyme inhibition activities.

  • IUPAC Name : 2-(1-((((benzyloxy)carbonyl)amino)methyl)cyclohexyl)acetic acid
  • CAS Number : 1083246-73-4
  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.38 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activity of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria and mycoplasmas. This is attributed to its ability to inhibit protein synthesis by targeting the ribosomal peptidyl transferase center (PTC), similar to other pleuromutilin derivatives .
  • Antioxidant Activity
    • The presence of functional groups within the compound structure allows it to scavenge free radicals, contributing to its potential as an antioxidant agent .
  • Enzyme Inhibition
    • Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes involved in various biochemical pathways. This could lead to applications in treating diseases where enzyme regulation is critical .

The mechanism of action involves the interaction of the compound with biological targets, which may include:

  • Inhibition of Protein Synthesis : Similar to pleuromutilin, it likely interferes with bacterial ribosomes.
  • Enzyme Interaction : The compound may modulate enzyme activities, impacting metabolic pathways crucial for cell function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid demonstrated significant inhibition against Staphylococcus aureus and Streptococcus pneumoniae. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of the compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for determining its viability as a drug candidate. Further studies are required to fully elucidate these aspects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Cyclohexane Ring Functionalization : Introduce the benzyloxycarbonyl (Cbz) protecting group at the 2-position of cyclohexylamine via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

Amino Group Coupling : React the Cbz-protected cyclohexylamine with isopropylamine via reductive amination (NaBH₃CN or Hantzsch ester) to form the secondary amine .

Acetic Acid Moiety Attachment : Use a nucleophilic substitution reaction with bromoacetic acid or ester, followed by hydrolysis to yield the final compound.

  • Purification Challenges : The compound’s polarity and steric hindrance may complicate crystallization. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or silica gel chromatography (CH₂Cl₂/MeOH) is recommended .

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Cbz ProtectionBenzyl chloroformate, NaHCO₃, THF, 0°C → RT85%95%
Reductive AminationIsopropylamine, NaBH₃CN, MeOH, 24h72%90%
Acetic Acid CouplingBromoacetic acid, DIPEA, DMF, 60°C68%88%

Q. How can the stability of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :

Prepare solutions in buffers (pH 2–9) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks.

Analyze degradation products via LC-MS (ESI+ mode) and quantify intact compound using a calibrated UV detector (λ = 210–260 nm) .

  • Key Findings :
  • Acidic Conditions (pH < 4) : Rapid hydrolysis of the Cbz group occurs, releasing CO₂ and benzyl alcohol.
  • Basic Conditions (pH > 8) : De-esterification of the acetic acid moiety may occur, requiring pH-neutral storage .

Advanced Research Questions

Q. What computational approaches can predict the metabolic fate of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid in biological systems?

  • Methodological Answer :

  • In Silico Tools :

Metabolic Pathway Prediction : Use PubChem’s PISTACHIO/BKMS database to map potential cytochrome P450-mediated oxidation sites (e.g., cyclohexane ring hydroxylation) .

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